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Compound of Interest

Compound Name: 5-Methyl-1-nitropyrazole

CAS No.: 31163-85-6

Cat. No.: B3065178 Get Quote

Executive Summary & Structural Context
This guide details the spectroscopic signature of 5-Methyl-1-nitropyrazole (CAS: Distinct from

C-nitro isomers), a compound of significant interest in high-energy density materials (HEDM)

research and heterocyclic pharmacophores.[1]

Critical Technical Nuance: Researchers must distinguish 5-methyl-1-nitropyrazole (

-nitro) from its thermodynamic isomers, primarily 3-methyl-5-nitropyrazole (

-nitro).[1] The

-nitro congener is kinetically formed and thermally labile, prone to sigmatropic rearrangement to
the carbon-substituted isomers upon heating or acid catalysis. This guide focuses on the N-
nitro species, providing the diagnostic markers required to validate its isolation before
rearrangement occurs.

Structural Parameters[1][2][3][4][5][6][7][8][9]
Formula:

MW: 127.10 g/mol [1]

Key Feature: The steric repulsion between the N-1 nitro group and the C-5 methyl group

forces the nitro moiety out of planarity with the pyrazole ring. This "twist" significantly impacts
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the UV

and shielding of the methyl protons compared to the 3-methyl isomer.

Synthesis & Isolation Logic (The "Why" Behind the
Spectra)
To interpret the spectra, one must understand the sample history. The

-nitro derivative is typically synthesized via the nitration of 3(5)-methylpyrazole using acetyl
nitrate or nitronium tetrafluoroborate at low temperatures (

C).[1]

Expert Insight: If your sample was subjected to temperatures

C during workup, your spectra will likely show a mixture of the

-nitro starting material and the 3-nitro/5-nitro rearrangement products. The protocols below
assume a pristine sample kept cold.

Diagram 1: Synthesis & Rearrangement Pathway
Visualizing the origin of impurities.
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Caption: Kinetic nitration yields the N-nitro target; thermal stress triggers migration of the nitro

group to C-3 or C-5.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The steric clash between the 1-nitro and 5-methyl groups results in a diagnostic deshielding of

the methyl group compared to the 3-methyl isomer.

Experimental Protocol: NMR Acquisition
Solvent: Use DMSO-

or Acetone-

.[1] Avoid acidic

if the sample is to be recovered, as trace acid can catalyze rearrangement.

Temperature: Acquire at 298 K.

Relaxation: Ensure

for accurate integration of the isolated pyrazole protons.

Table 1: H and C NMR Data (DMSO- )
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Position Atom (ppm) Multiplicity (Hz)
Assignment
Logic

5-CH
H 2.65 s -

Diagnostic:

Deshielded

by adjacent

-NO

(vs 2.30 ppm

in 3-Me

isomer).[1]

C 13.5 - -

Typical

methyl on

heteroaromati

c ring.[1]

C-3 H 6.45 d 2.8

H-3 is

shielded

relative to H-

4.[1]

C 109.2 - -
C-H carbon.

[1]

C-4 H 8.15 d 2.8

H-4 is

deshielded by

the adjacent

nitro group's

inductive

effect.[1]

C 142.8 - -
C-H carbon.

[1]

C-5 C 148.5 - -

Quaternary

carbon

bearing the

methyl group.

[1]
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Self-Validating Check:

If you see a methyl singlet near 2.30 ppm, your sample has rearranged to 3-methyl-5-

nitropyrazole.[1]

If the coupling constant

is absent (singlets), you may have formed a dinitro species.

Infrared Spectroscopy (IR)
IR is the fastest method to distinguish

-nitro from

-nitro isomers.[1] The

-NO

group exhibits asymmetric stretching frequencies significantly higher than

-NO

.[1]

Experimental Protocol: ATR-FTIR
Method: Attenuated Total Reflectance (ATR) on solid crystal.[1]

Resolution: 4 cm

.

Scans: 16 minimum.

Table 2: Diagnostic IR Bands
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Functional Group
Wavenumber (cm

)
Intensity Notes

-NO

(Asym)

1620 - 1640 Strong

Primary Marker.

Significantly higher

than

-NO

(~1530 cm

).[1]

-NO

(Sym)

1280 - 1310 Strong Symmetric stretch.[1]

C=N (Ring) 1510 - 1530 Medium
Pyrazole ring

breathing.[1]

C-H (Aromatic) 3120 - 3150 Weak

Typical

heteroaromatic C-H.

[1]

Expert Insight: The shift of the asymmetric nitro stretch to >1600 cm

is characteristic of nitramines (

-NO

). If the strongest band is near 1530 cm

, the nitro group is on a carbon atom.

Mass Spectrometry (MS)
Fragmentation of

-nitropyrazoles is dominated by the lability of the

-N bond.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3065178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: GC-MS / LC-MS[1]
Ionization: Electron Impact (EI, 70 eV) or ESI (Positive mode).[1]

Note: EI is preferred for structural elucidation; ESI often shows

or

.[1]

Fragmentation Logic[1]
Molecular Ion (

): Weak or absent (m/z 127).[1] The

-NO

bond is weak.[1]

Base Peak: Often

. The loss of 46 Da is the primary fragmentation pathway, yielding the methylpyrazole cation.

Secondary: Loss of NO (

).[1]

Diagram 2: MS Fragmentation Tree
Visualizing the decay of the molecular ion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3065178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagnostic Note

Molecular Ion [M]+
m/z 127

[M - NO2]+
m/z 81

(Base Peak)

- NO2 (46 Da)
Labile N-N bond

[M - NO]+
m/z 97

- NO (30 Da)

Ring Cleavage
m/z 54

Ring Opening

High abundance of m/z 81
confirms N-nitro structure.

Click to download full resolution via product page

Caption: The dominant loss of NO2 (m/z 81) confirms the labile N-nitro bond, distinguishing it

from C-nitro isomers which retain NO2 more strongly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3065178?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3065178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

